

phenylalanine aspartic acid dipeptide sweetener basics

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Compound Focus: L-Aspartyl-L-phenylalanine

CAS No.: 13433-09-5

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Technical Profile of Aspartame

Aspartame (**L-aspartyl-L-phenylalanine** methyl ester) is a low-calorie, high-intensity artificial sweetener discovered in 1965 [1] [2]. It is a methyl ester of a dipeptide composed of the amino acids L-aspartic acid and L-phenylalanine [3] [2].

Key Technical Characteristics

Property	Description
Chemical Names	L- α -aspartyl-L-phenylalanine methyl ester; APM; E951 (EU food additive code) [3] [4].
Molecular Structure	Dipeptide methyl ester [5].
Relative Sweetness	Approximately 180-200 times sweeter than sucrose (10% solution) [1] [2].
Caloric Content	~4 kcal/g, but used in微量 amounts contributing negligible calories [5].
ADI (Acceptable Daily Intake)	40 mg/kg body weight/day (EU), 50 mg/kg body weight/day (US) [2] [6].

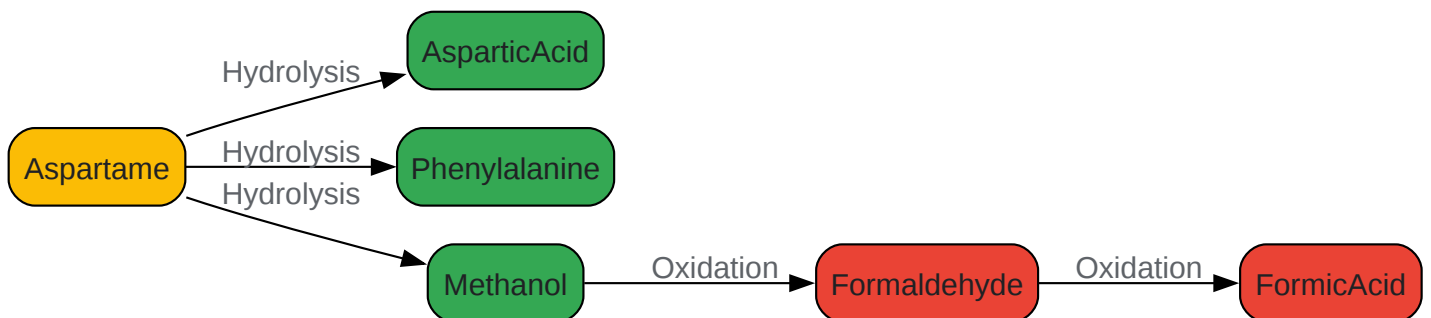
Property	Description
Stability	Stable in dry conditions and at pH 3–5. Unstable under prolonged heating, high pH (>6), and in solutions during long-term storage [1] [5].
Common Applications	Low-calorie beverages, tabletop sweeteners, yogurts, desserts, confectionery, and pharmaceutical products [3] [2].

Metabolism and Breakdown

Upon ingestion, aspartame is completely hydrolyzed in the gastrointestinal tract by esterases and peptidases into its constituent metabolites, which are then absorbed into the bloodstream [3] [2]. The digestion releases:

- **Aspartic acid** (40%)
- **Phenylalanine** (50%)
- **Methanol** (10%) [2] [6]

These metabolites undergo further metabolism. Methanol is oxidized in the liver to formaldehyde and then to formic acid [6]. Phenylalanine is metabolized to tyrosine, and aspartic acid is converted to alanine and oxaloacetate [2]. The following diagram illustrates the metabolic pathway:



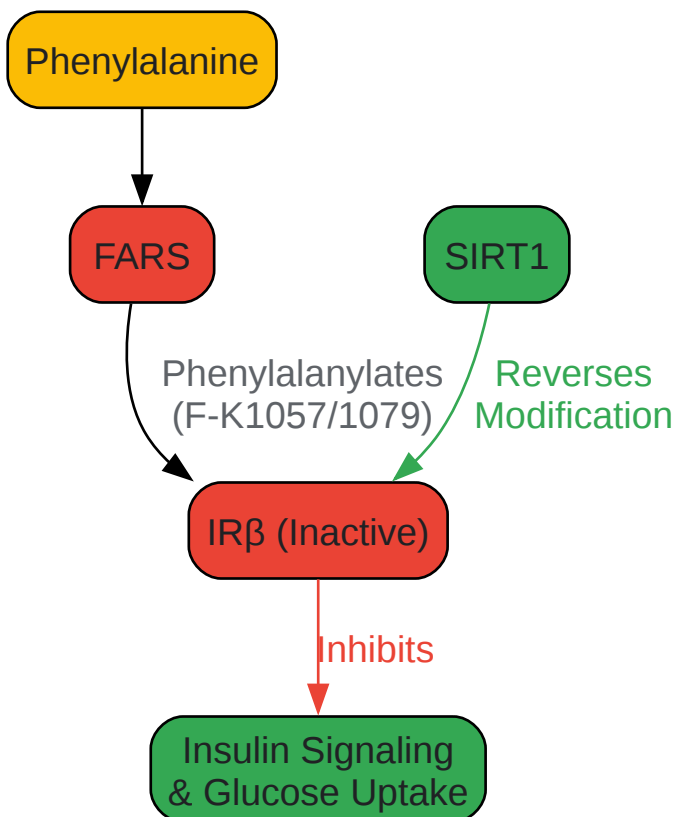
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Research Insights: Phenylalanine and Insulin Signaling

Emerging research suggests that phenylalanine, a primary metabolite of aspartame, may impair insulin signaling.

A 2022 study reported that high levels of phenylalanine can modify the Insulin Receptor Beta (IR β) subunit, inactivating it and disrupting the insulin signaling cascade [7]. This disruption prevents insulin from promoting glucose uptake into cells, contributing to insulin resistance and symptoms of Type 2 Diabetes (T2D) [7]. The mechanism involves phenylalanyl-tRNA synthetase (FARS) catalyzing the addition of phenylalanine to lysine residues (K1057/1079) on IR β , a modification named phenylalanylation. This modification inactivates the receptor. The enzyme SIRT1 can reverse this process [7].

The diagram below outlines this proposed signaling pathway and its interference:



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Key Experimental Evidence [7]:

- **Animal Models:** C57BL/6J mice fed a phenylalanine-rich diet (1% in chow) or aspartame-containing chow (1%) for 12 weeks showed elevated fasting blood glucose, reduced glucose and insulin tolerance, and increased HOMA-IR index.

- **In Vitro Models:** Treatment of 3T3-L1 adipocytes and L6 myoblasts with methyl-phenylalanine (a precursor that increases intracellular phenylalanine) prevented insulin-stimulated glucose uptake and blunted phosphorylation of key insulin signaling proteins (IR β , IRS1, AKT, AS160).
- **Genetic Models:** siRNA-mediated silencing of phenylalanine dehydrogenase (PAH) in 3T3-L1 cells increased intracellular phenylalanine and desensitized insulin signaling.

Safety and Regulatory Status

The safety of aspartame remains reviewed and debated:

- **General Safety:** Major regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. FDA consider aspartame safe for the general population within the ADI [3] [2].
- **Phenylketonuria (PKU):** Products containing aspartame must carry a warning label for individuals with PKU, a genetic disorder that impairs the metabolism of phenylalanine [5] [3].
- **Controversy and Ongoing Research:** Some studies, particularly from the Ramazzini Institute, have suggested a potential link to cancer in rodents, but evaluations by EFSA and others concluded these findings were not robust enough to change the safety assessment [3] [2]. Research into potential neurological and neuropsychiatric effects also continues [2].

Formulation and Handling Protocols

Aspartame's instability to heat and pH requires specific formulation strategies.

- **Microencapsulation:** A common technique to enhance stability. One method involves complex coacervation with gum arabic and gelatin, sometimes preceded by creating a double emulsion to encapsulate the hydrophilic aspartame [5].
- **Agglomeration and Spray Drying:** A patented process involves creating a cooled slurry of aspartame crystals, hydromilling to a uniform particle size, and then spray-drying. This forms free-flowing agglomerates where the crystals are bound at contact points by a small amount of dissolved solute, significantly improving dissolution rate and handling [4].
- **Blending:** Aspartame is often blended with other sweeteners like acesulfame-K or sucralose to synergize sweetness, mask aftertastes, and improve stability [1] [2].

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